

# Enantioselective Synthesis of (+)-Fenproporex: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenproporex, (+)-*

Cat. No.: *B12728258*

[Get Quote](#)

## Introduction

(+)-Fenproporex, chemically known as (S)-3-(1-phenylpropan-2-ylamino)propanenitrile, is a stimulant of the phenethylamine and amphetamine chemical classes. Due to the stereocenter at the alpha-carbon of the propyl chain, the synthesis of the enantiomerically pure (+)-isomer is of significant interest for pharmaceutical and research applications. This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (+)-Fenproporex. The strategy hinges on the well-established Myers' asymmetric alkylation using a chiral pseudoephedrine auxiliary to construct the key chiral intermediate, (+)-amphetamine ((S)-1-phenylpropan-2-amine). This intermediate is then subjected to cyanoethylation to yield the final product. This approach offers high enantiomeric purity and good overall yields.

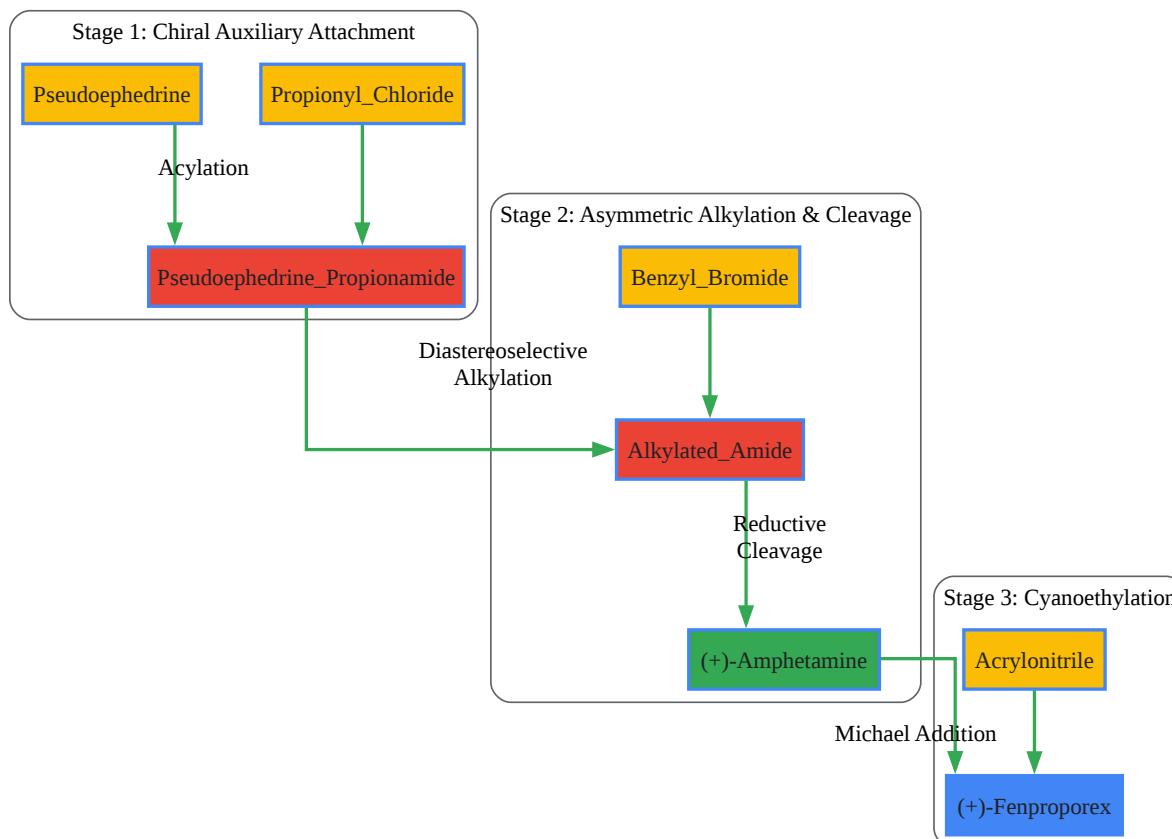
## Synthetic Strategy Overview

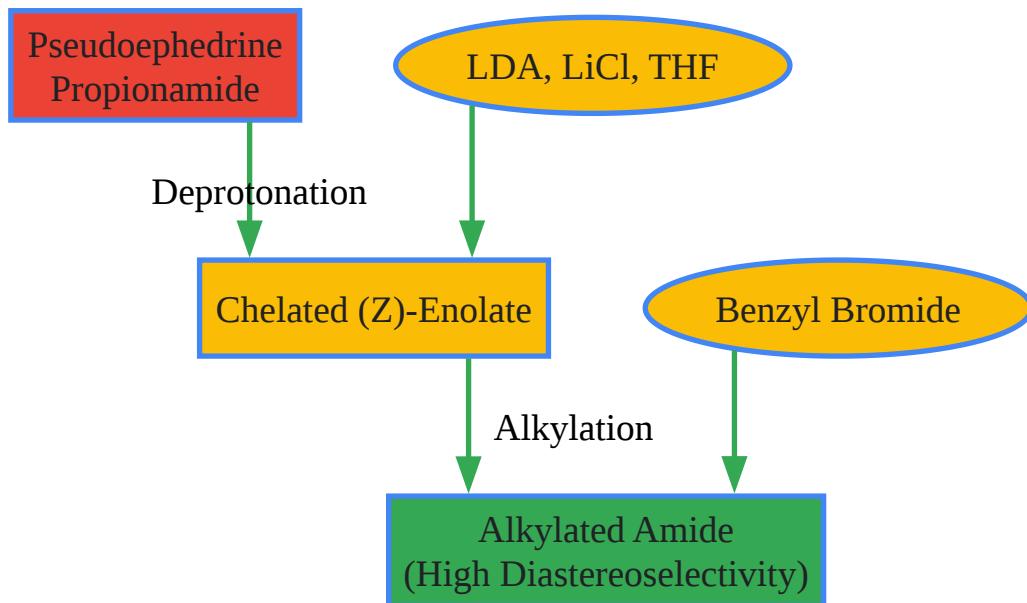
The enantioselective synthesis of (+)-Fenproporex is accomplished in a three-stage process:

- Chiral Auxiliary Attachment: (1S,2S)-(+)-Pseudoephedrine is acylated with propionyl chloride to form the corresponding propionamide. This amide serves as the substrate for the key stereoselective alkylation step.
- Diastereoselective Alkylation and Auxiliary Cleavage: The pseudoephedrine propionamide undergoes a highly diastereoselective alkylation with benzyl bromide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired stereoisomer.

Subsequent reductive cleavage of the auxiliary yields enantiomerically pure (+)-amphetamine.

- Cyanoethylation: The final step involves the Michael addition of (+)-amphetamine to acrylonitrile, which selectively installs the cyanoethyl group on the nitrogen atom to afford (+)-Fenproporex.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Enantioselective Synthesis of (+)-Fenproporex: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12728258#enantioselective-synthesis-of-fenproporex>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)